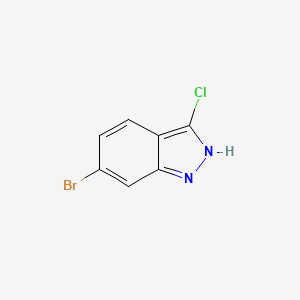

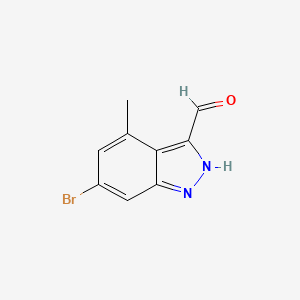

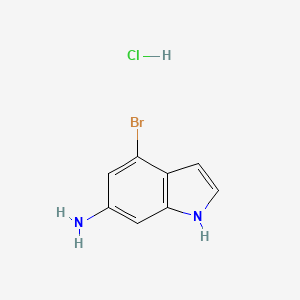

![molecular formula C7H4BrIN2 B1292621 4-Bromo-3-yodo-1H-pirrolo[3,2-c]piridina CAS No. 1000341-85-4](/img/structure/B1292621.png)

4-Bromo-3-yodo-1H-pirrolo[3,2-c]piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated pyridines, such as 4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine, typically involves halogenation reactions where bromine and iodine are introduced into the pyridine ring. For example, a synthesis route for 2-bromo-4-iodopyridine is described using LDA and I2 via a 'halogen dance' reaction, which could be a similar approach for synthesizing related compounds . Additionally, the synthesis of 4-bromothieno[2,3-b]pyridine through regioselective bromination indicates the potential for selective halogenation in different positions on the pyridine ring .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms attached to the pyridine ring, which can significantly influence the electronic properties and reactivity of the molecule. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . These types of interactions are also relevant for understanding the molecular structure of 4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, primarily serving as intermediates for further functionalization. For example, the cross-coupling reactions of 4-bromothieno[2,3-b]pyridine demonstrate its utility as a building block in drug discovery . Similarly, the reactivity of bromonium ions derived from pyridine compounds has been studied, providing insights into the mechanisms of reactions involving halogenated pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as solubility, melting point, and reactivity, are influenced by the presence of halogen atoms. The synthesis and characterization of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, including its crystal structure and DFT study, provide data on bond lengths, bond angles, and antifungal activity, which are important for understanding the properties of similar compounds . Additionally, the study of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one outlines a multi-step synthesis process and characterizes the final product using NMR and mass spectrometry, which are common techniques for determining the properties of halogenated pyridines .

Aplicaciones Científicas De Investigación

Trastornos neurológicos

El andamiaje de pirrolopiridina es una característica común en los compuestos utilizados para tratar los trastornos neurológicos. Las modificaciones de la estructura central, incluido el uso de 4-Bromo-3-yodo-1H-pirrolo[3,2-c]piridina, pueden conducir a nuevos tratamientos para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Modulación del sistema inmunológico

Se ha descubierto que los compuestos derivados de This compound tienen efectos sobre el sistema inmunológico . Esto incluye posibles aplicaciones en inmunoterapia, donde el objetivo es mejorar o suprimir la respuesta inmunitaria para tratar diversas enfermedades.

Manejo de la diabetes

La investigación ha sugerido que ciertos derivados de la pirrolopiridina podrían ser beneficiosos para controlar los niveles de glucosa en sangre, lo que es una preocupación importante en el tratamiento de la diabetes . Estos compuestos pueden contribuir al desarrollo de nuevos fármacos antidiabéticos que ayudan a controlar los niveles de azúcar en sangre.

Propiedades analgésicas

La modificación estructural de los derivados de la pirrolopiridina, incluidos los derivados de This compound, se ha asociado con propiedades analgésicas . Estos hallazgos podrían conducir a la creación de nuevos medicamentos para el manejo del dolor.

Potencial antimicobacteriano

Hay evidencia que sugiere que los derivados de la pirrolopiridina tienen actividad antimicobacteriana, lo que podría ser útil en la lucha contra la tuberculosis y otras infecciones micobacterianas .

Mecanismo De Acción

Result of Action

The molecular and cellular effects of 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine’s action include the inhibition of cancer cell proliferation and the induction of apoptosis, particularly in breast cancer cell lines. It also significantly reduces the migration and invasion abilities of cancer cells .

Propiedades

IUPAC Name |

4-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-7-6-4(9)3-11-5(6)1-2-10-7/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOMIJRCTWMILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=C2I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646780 | |

| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000341-85-4 | |

| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

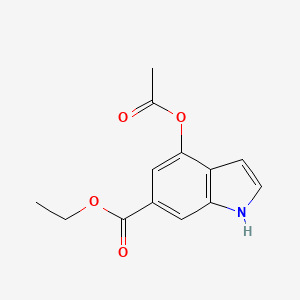

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)